3-Bromo-5-propoxybenzoic acid
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Overview
Description
3-Bromo-5-propoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-propoxybenzoic acid consists of a benzoic acid core with a bromine atom at the 3rd position and a propoxy group at the 5th position . The InChI code for this compound is 1S/C10H11BrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) .Scientific Research Applications
Synthesis and Structural Characterization
- Intermediate for Medicament Synthesis : Derivatives such as bromo-dihydroxybenzoic acid have been synthesized and characterized, suggesting a pathway for the production of medicaments. These compounds, after being prepared from dihydroxybenzoic acid, undergo structural identification through methods like Mass Spectrometry, which can be critical for developing pharmaceutical applications (Xu Dong-fang, 2000).
Molecular Recognition and Supramolecular Chemistry
- Molecular Recognition Studies : Research has been conducted on the molecular recognition properties of bromo-dihydroxybenzoic acid derivatives. These studies involve synthesizing molecular adducts and analyzing their supramolecular assemblies, which are crucial for understanding how these compounds interact with other molecules, potentially leading to applications in material science and nanochemistry (S. Varughese, V. Pedireddi, 2006).
Natural Product Chemistry and Antioxidant Activity
- Isolation from Natural Sources : Bromophenol derivatives have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds have been studied for their structural characteristics and biological activities, including antimicrobial and anticancer properties. Such research indicates the potential for bromobenzoic acid derivatives in natural product chemistry and drug discovery (Jielu Zhao et al., 2004).
Electrochemical Studies
- Electrooxidation on Pt Electrode : Studies on the electrochemical oxidation of bromobenzoic acids reveal insights into their electrooxidation behavior. These findings are essential for applications in electrochemistry and environmental chemistry, where such compounds could be involved in pollutant degradation processes (Yeun-Joong Yong, 2013).
Pharmacological Applications
- Antimicrobial and Antitubercular Activities : Bromobenzoic acid derivatives have been synthesized and evaluated for their biological activities. Research into 3-aryl-5-(3′-bromo/chlorophenyl)isoxazoles, for example, demonstrates potential antimicrobial and antitubercular properties, underscoring the relevance of bromobenzoic acids in developing new therapeutic agents (K. Popat et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSWAAVHABKEGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682125 |
Source
|
Record name | 3-Bromo-5-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-propoxybenzoic acid | |
CAS RN |
1226808-68-9 |
Source
|
Record name | 3-Bromo-5-propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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